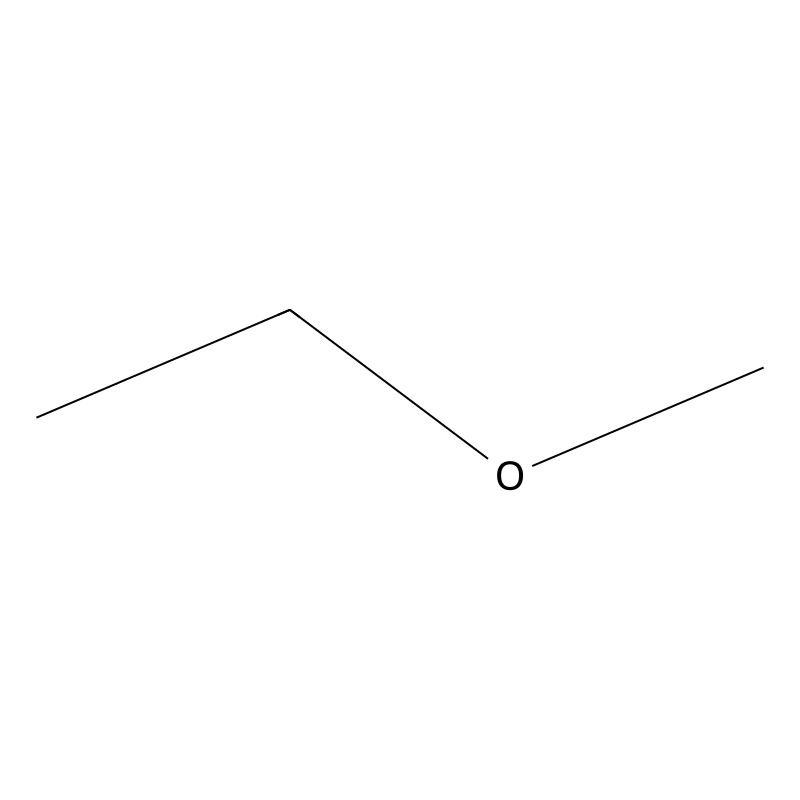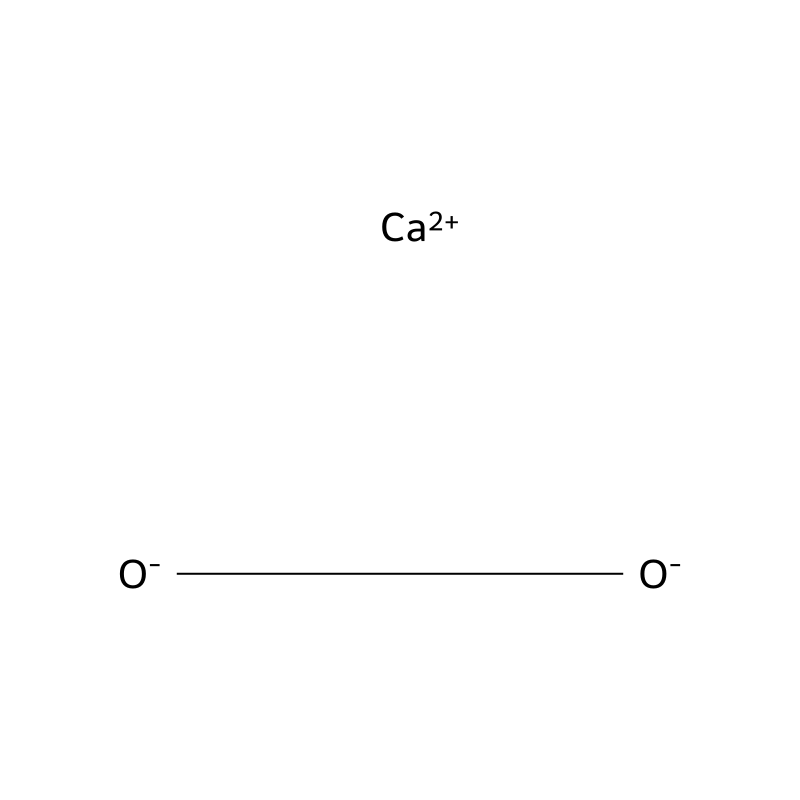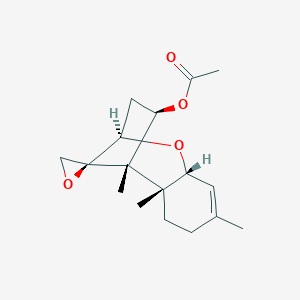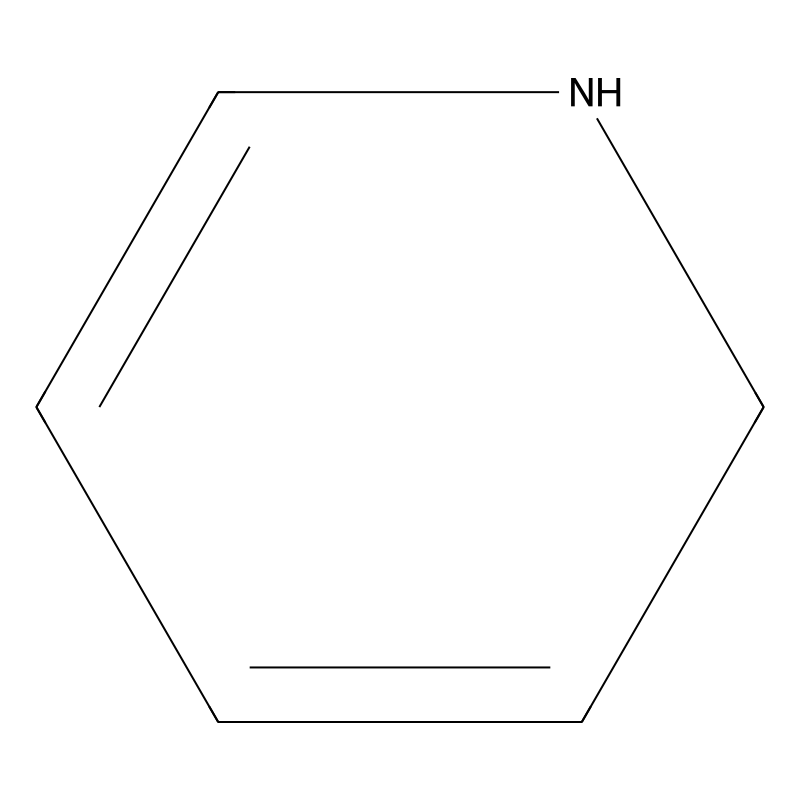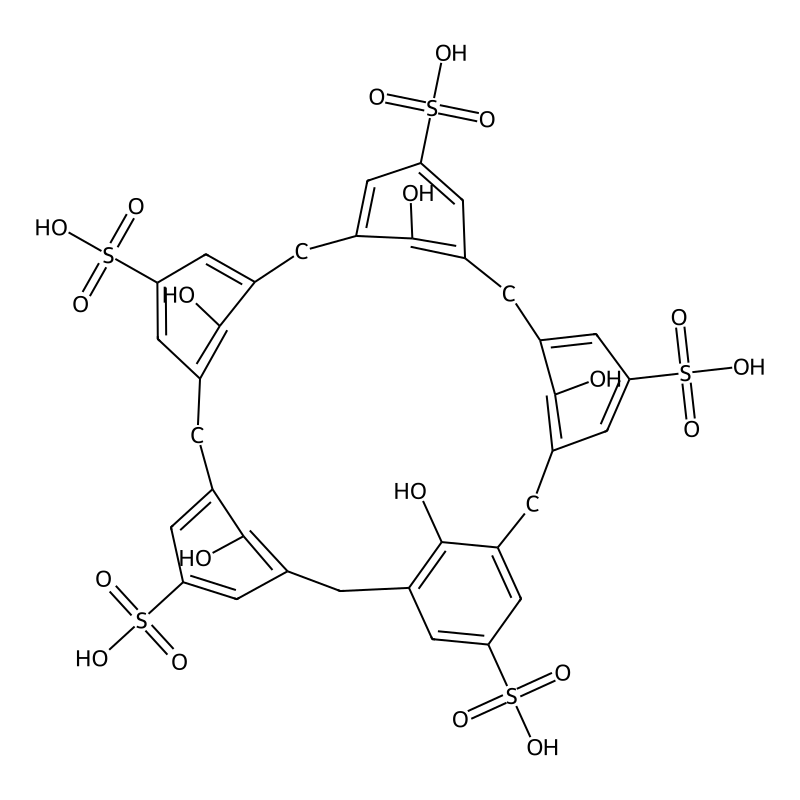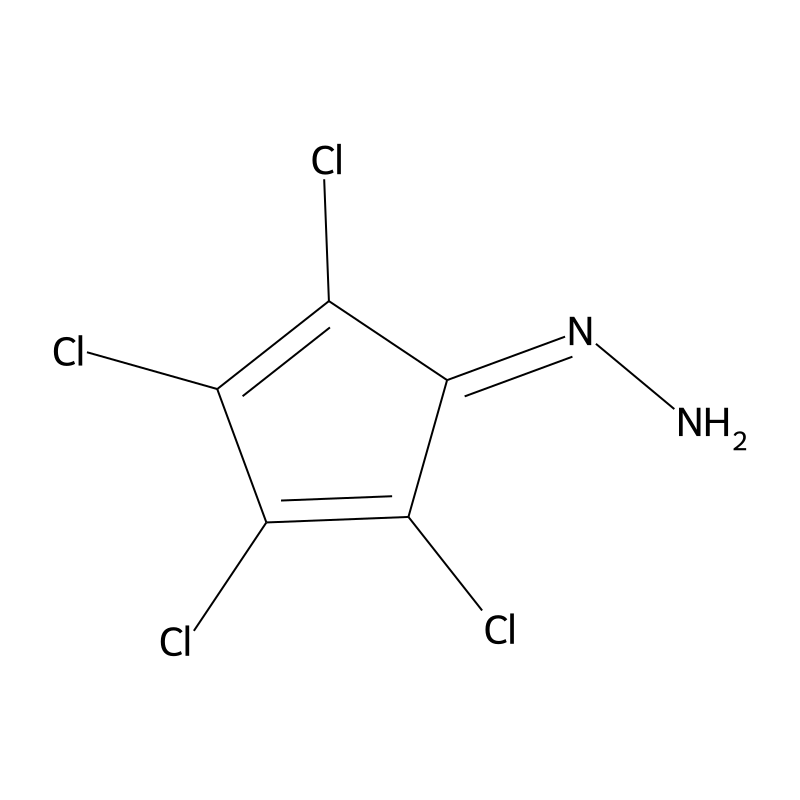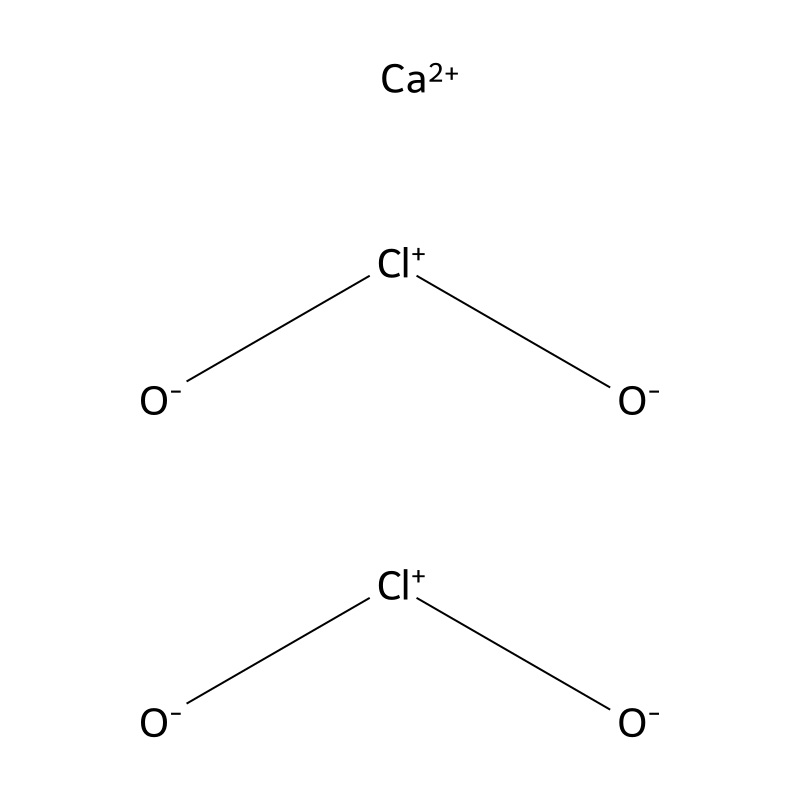Butyrylcarnitine
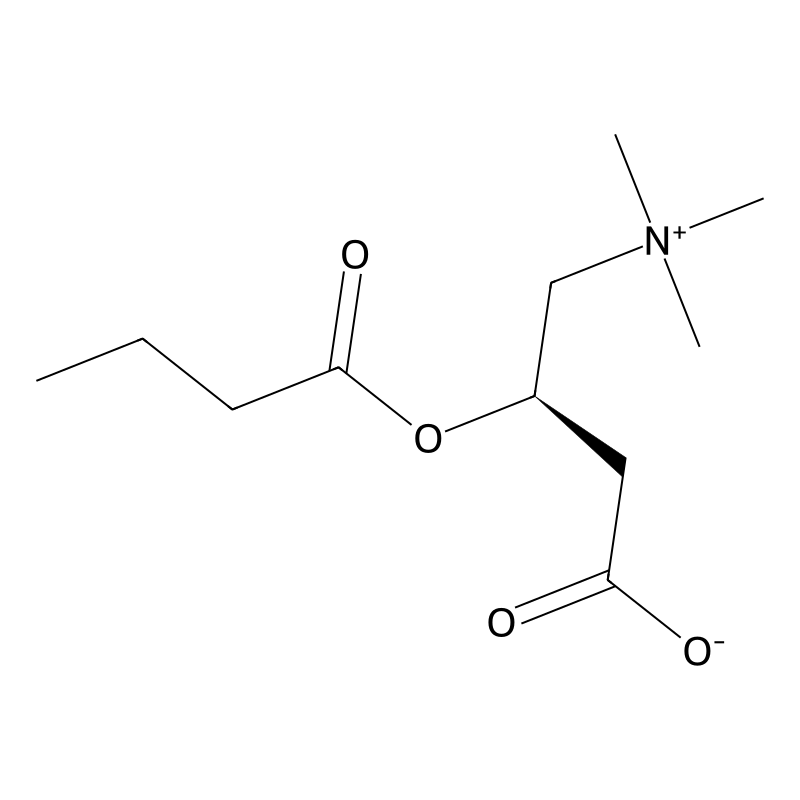
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Butyrylcarnitine (BC) is a molecule formed by the esterification of butyric acid with carnitine. Carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse, for energy production []. BC, however, has garnered interest in scientific research due to its potential effects beyond just fatty acid transport. Here's a breakdown of some key areas of investigation:
Butyrylcarnitine and Metabolic Regulation
BC might influence cellular metabolism through various mechanisms. Studies suggest it can activate AMP-activated protein kinase (AMPK), a critical regulator of energy balance []. AMPK activation promotes fatty acid oxidation and improves glucose uptake, potentially impacting conditions like metabolic syndrome and type 2 diabetes [].
Butyrylcarnitine and Neurological Function
Research is exploring the potential role of BC in neurological health. Some studies suggest it might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [, ]. However, more research is needed to understand the underlying mechanisms and confirm these findings.
Butyrylcarnitine and Neuromuscular Disorders
BC is being investigated for its effects on neuromuscular disorders like muscular dystrophy. Studies suggest it might improve muscle strength and function in animal models []. However, clinical trials are needed to determine its efficacy and safety in humans with these conditions.
Butyrylcarnitine, also known as O-butanoyl-L-carnitine, is an acylcarnitine compound characterized by the presence of a butyric acid moiety attached to the carnitine molecule via an ester bond. Its chemical formula is C₁₁H₂₁NO₄, and it is categorized as an endogenous metabolite involved in fatty acid metabolism. Butyrylcarnitine is typically found in low concentrations in healthy individuals but can be elevated in certain metabolic disorders, particularly those involving short-chain acyl-CoA dehydrogenase deficiency. It is noted for being practically insoluble in water and exhibiting acidic properties .
- Transporting short-chain fatty acids: Its structure suggests a role in transporting butyryl groups (derived from butyric acid) within cells, potentially for energy production or ketone body synthesis [].
- Biomarker for metabolic disorders: Elevated butyrylcarnitine levels are observed in some inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency []. This suggests its potential as a biomarker for diagnosing these conditions.
Butyrylcarnitine plays a significant role in cellular energy metabolism by aiding in the transport of fatty acids into mitochondria, where they are oxidized for energy production. Elevated levels of butyrylcarnitine are associated with metabolic disorders such as short-chain acyl-CoA dehydrogenase deficiency, where its accumulation indicates impaired fatty acid oxidation. Furthermore, it has been implicated in various physiological processes, including modulation of inflammation and apoptosis .
Butyrylcarnitine can be synthesized through several methods:
- Chemical Synthesis: The compound can be synthesized by esterification of L-carnitine with butyric acid or its derivatives under acidic conditions.
- Biological Synthesis: In vivo synthesis occurs through the action of acyl-CoA synthetase and carnitine acyltransferases that facilitate the transfer of the butyryl group from butyryl-CoA to carnitine.
- Enzymatic Methods: Specific enzymes such as butyryl-CoA dehydrogenase can catalyze the formation of butyrylcarnitine from its precursors .
Butyrylcarnitine has several applications:
- Clinical Diagnostics: It serves as a biomarker for diagnosing metabolic disorders, particularly those involving fatty acid oxidation defects.
- Nutritional Supplement: Due to its role in energy metabolism, it is sometimes used as a dietary supplement to enhance athletic performance or support metabolic health.
- Research Tool: It is utilized in metabolic research to study fatty acid metabolism and related disorders .
Research has indicated that butyrylcarnitine interacts with various biological systems:
- Metabolic Pathways: It influences pathways related to energy production and lipid metabolism.
- Drug Interactions: Studies have shown that it may affect the pharmacokinetics of certain medications by modulating carnitine transport mechanisms.
- Disease Mechanisms: Elevated levels of butyrylcarnitine have been linked to specific metabolic disorders, prompting investigations into its role as a potential therapeutic target or diagnostic marker .
Butyrylcarnitine belongs to a broader class of acylcarnitines that share structural similarities but differ in their acyl chain lengths and biological functions. Below are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Acetylcarnitine | C₇H₁₃NO₃ | Shorter acyl chain; involved in energy metabolism |
| Propionylcarnitine | C₈H₁₅NO₄ | Intermediate in propionate metabolism |
| Isobutyryl-carnitine | C₈H₁₅NO₄ | Isomeric form; involved in branched-chain amino acid metabolism |
| Octanoylcarnitine | C₁₃H₂₅NO₄ | Longer acyl chain; associated with medium-chain fatty acid oxidation |
Uniqueness of Butyrylcarnitine
Butyrylcarnitine is unique due to its specific involvement in short-chain fatty acid metabolism and its role as a diagnostic marker for certain metabolic disorders. Its elevation serves as an indicator of specific enzymatic deficiencies, distinguishing it from other acylcarnitines that may not have such direct clinical implications .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Other CAS
Wikipedia
Use Classification
Dates
2: Roy C, Tremblay PY, Anassour-Laouan-Sidi E, Lucas M, Forest JC, Giguère Y, Ayotte P. Risk of gestational diabetes mellitus in relation to plasma concentrations of amino acids and acylcarnitines: A nested case-control study. Diabetes Res Clin Pract. 2018 Jun;140:183-190. doi: 10.1016/j.diabres.2018.03.058. Epub 2018 Apr 4. PubMed PMID: 29626588.
3: Haid M, Muschet C, Wahl S, Römisch-Margl W, Prehn C, Möller G, Adamski J. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. J Proteome Res. 2018 Jan 5;17(1):203-211. doi: 10.1021/acs.jproteome.7b00518. Epub 2017 Nov 28. PubMed PMID: 29064256.
4: Menni C, Migaud M, Kastenmüller G, Pallister T, Zierer J, Peters A, Mohney RP, Spector TD, Bagnardi V, Gieger C, Moore SC, Valdes AM. Metabolomic Profiling of Long-Term Weight Change: Role of Oxidative Stress and Urate Levels in Weight Gain. Obesity (Silver Spring). 2017 Sep;25(9):1618-1624. doi: 10.1002/oby.21922. Epub 2017 Jul 31. PubMed PMID: 28758372; PubMed Central PMCID: PMC5601206.
5: Dessein AF, Fontaine M, Joncquel-Chevalier Curt M, Briand G, Sechter C, Mention-Mulliez K, Dobbelaere D, Douillard C, Lacour A, Redonnet-Vernhet I, Lamireau D, Barth M, Minot-Myhié MC, Kuster A, de Lonlay P, Gregersen N, Acquaviva C, Vianey-Saban C, Vamecq J. Fluxomic evidence for impaired contribution of short-chain acyl-CoA dehydrogenase to mitochondrial palmitate β-oxidation in symptomatic patients with ACADS gene susceptibility variants. Clin Chim Acta. 2017 Aug;471:101-106. doi: 10.1016/j.cca.2017.05.026. Epub 2017 May 19. PubMed PMID: 28532786.
6: Nochi Z, Olsen RKJ, Gregersen N. Short-chain acyl-CoA dehydrogenase deficiency: from gene to cell pathology and possible disease mechanisms. J Inherit Metab Dis. 2017 Sep;40(5):641-655. doi: 10.1007/s10545-017-0047-1. Epub 2017 May 17. Review. PubMed PMID: 28516284.
7: Wang CH, Cheng ML, Liu MH, Kuo LT, Shiao MS. Metabolic profile provides prognostic value better than galectin-3 in patients with heart failure. J Cardiol. 2017 Jul;70(1):92-98. doi: 10.1016/j.jjcc.2016.10.005. Epub 2017 Mar 17. PubMed PMID: 28318874.
8: Pallister T, Jackson MA, Martin TC, Glastonbury CA, Jennings A, Beaumont M, Mohney RP, Small KS, MacGregor A, Steves CJ, Cassidy A, Spector TD, Menni C, Valdes AM. Untangling the relationship between diet and visceral fat mass through blood metabolomics and gut microbiome profiling. Int J Obes (Lond). 2017 Jul;41(7):1106-1113. doi: 10.1038/ijo.2017.70. Epub 2017 Mar 15. PubMed PMID: 28293020; PubMed Central PMCID: PMC5504448.
9: An SJ, Kim SZ, Kim GH, Yoo HW, Lim HH. Compound heterozygous mutations of ACADS gene in newborn with short chain acyl-CoA dehydrogenase deficiency: case report and literatures review. Korean J Pediatr. 2016 Nov;59(Suppl 1):S45-S48. doi: 10.3345/kjp.2016.59.11.S45. Epub 2016 Nov 30. PubMed PMID: 28018444; PubMed Central PMCID: PMC5177710.
10: Xu J, Verbrugghe A, Lourenço M, Janssens GP, Liu DJ, Van de Wiele T, Eeckhaut V, Van Immerseel F, Van de Maele I, Niu Y, Bosch G, Junius G, Wuyts B, Hesta M. Does canine inflammatory bowel disease influence gut microbial profile and host metabolism? BMC Vet Res. 2016 Jun 16;12(1):114. doi: 10.1186/s12917-016-0736-2. PubMed PMID: 27306031; PubMed Central PMCID: PMC4910228.
11: Vorkas PA, Shalhoub J, Lewis MR, Spagou K, Want EJ, Nicholson JK, Davies AH, Holmes E. Metabolic Phenotypes of Carotid Atherosclerotic Plaques Relate to Stroke Risk: An Exploratory Study. Eur J Vasc Endovasc Surg. 2016 Jul;52(1):5-10. doi: 10.1016/j.ejvs.2016.01.022. Epub 2016 May 23. PubMed PMID: 27231199.
12: Bastiaansen JA, Merritt ME, Comment A. Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-(13)C]butyrate and [1-(13)C]pyruvate. Sci Rep. 2016 May 6;6:25573. doi: 10.1038/srep25573. PubMed PMID: 27150735; PubMed Central PMCID: PMC4858671.
13: Tonin R, Caciotti A, Funghini S, Pasquini E, Mooney SD, Cai B, Proncopio E, Donati MA, Baronio F, Bettocchi I, Cassio A, Biasucci G, Bordugo A, la Marca G, Guerrini R, Morrone A. Clinical relevance of short-chain acyl-CoA dehydrogenase (SCAD) deficiency: Exploring the role of new variants including the first SCAD-disease-causing allele carrying a synonymous mutation. BBA Clin. 2016 Mar 10;5:114-9. doi: 10.1016/j.bbacli.2016.03.004. eCollection 2016 Jun. PubMed PMID: 27051597; PubMed Central PMCID: PMC4816031.
14: Jeong ES, Kim G, Moon KS, Kim YB, Oh JH, Kim HS, Jeong J, Shin JG, Kim DH. Characterization of urinary metabolites as biomarkers of colistin-induced nephrotoxicity in rats by a liquid chromatography/mass spectrometry-based metabolomics approach. Toxicol Lett. 2016 Apr 25;248:52-60. doi: 10.1016/j.toxlet.2016.02.018. Epub 2016 Mar 3. PubMed PMID: 26947560.
15: Pannkuk EL, Laiakis EC, Authier S, Wong K, Fornace AJ Jr. Targeted Metabolomics of Nonhuman Primate Serum after Exposure to Ionizing Radiation: Potential Tools for High-throughput Biodosimetry. RSC Adv. 2016;6(56):51192-51202. doi: 10.1039/C6RA07757A. Epub 2016 May 20. PubMed PMID: 28367319; PubMed Central PMCID: PMC5373493.
16: Lampret BR, Murko S, Debeljak M, Tansek MZ, Fister P, Battelino T. A case report of short-chain acyl-CoA dehydrogenase deficiency (SCADD). Biochem Med (Zagreb). 2015 Jun 5;25(2):279-84. doi: 10.11613/BM.2015.029. eCollection 2015. PubMed PMID: 26110041; PubMed Central PMCID: PMC4470102.
17: Butte NF, Liu Y, Zakeri IF, Mohney RP, Mehta N, Voruganti VS, Göring H, Cole SA, Comuzzie AG. Global metabolomic profiling targeting childhood obesity in the Hispanic population. Am J Clin Nutr. 2015 Aug;102(2):256-67. doi: 10.3945/ajcn.115.111872. Epub 2015 Jun 17. PubMed PMID: 26085512; PubMed Central PMCID: PMC4515872.
18: Haack TB, Jackson CB, Murayama K, Kremer LS, Schaller A, Kotzaeridou U, de Vries MC, Schottmann G, Santra S, Büchner B, Wieland T, Graf E, Freisinger P, Eggimann S, Ohtake A, Okazaki Y, Kohda M, Kishita Y, Tokuzawa Y, Sauer S, Memari Y, Kolb-Kokocinski A, Durbin R, Hasselmann O, Cremer K, Albrecht B, Wieczorek D, Engels H, Hahn D, Zink AM, Alston CL, Taylor RW, Rodenburg RJ, Trollmann R, Sperl W, Strom TM, Hoffmann GF, Mayr JA, Meitinger T, Bolognini R, Schuelke M, Nuoffer JM, Kölker S, Prokisch H, Klopstock T. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement. Ann Clin Transl Neurol. 2015 May;2(5):492-509. doi: 10.1002/acn3.189. Epub 2015 Mar 13. PubMed PMID: 26000322; PubMed Central PMCID: PMC4435704.
19: Cheng ML, Wang CH, Shiao MS, Liu MH, Huang YY, Huang CY, Mao CT, Lin JF, Ho HY, Yang NI. Metabolic disturbances identified in plasma are associated with outcomes in patients with heart failure: diagnostic and prognostic value of metabolomics. J Am Coll Cardiol. 2015 Apr 21;65(15):1509-20. doi: 10.1016/j.jacc.2015.02.018. PubMed PMID: 25881932.
20: Shao Y, Zhu B, Zheng R, Zhao X, Yin P, Lu X, Jiao B, Xu G, Yao Z. Development of urinary pseudotargeted LC-MS-based metabolomics method and its application in hepatocellular carcinoma biomarker discovery. J Proteome Res. 2015 Feb 6;14(2):906-16. doi: 10.1021/pr500973d. Epub 2014 Dec 17. PubMed PMID: 25483141.
